5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
CAS No.: 1015845-56-3
Cat. No.: VC3043727
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015845-56-3 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-methoxy-2-pyrazol-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 |
| Standard InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N2C=CC=N2)C=O |
| Canonical SMILES | COC1=CC(=C(C=C1)N2C=CC=N2)C=O |
Introduction
Basic Chemical Information
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is an aromatic compound characterized by its distinctive structural elements: a benzaldehyde core with a pyrazole ring at the 2-position and a methoxy group at the 5-position. The compound serves as an important building block in organic synthesis and pharmaceutical development .
Identification and Nomenclature
The compound has several systematic and common names in chemical literature:
| Parameter | Information |
|---|---|
| Primary Name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde |
| CAS Registry Number | 1015845-56-3 |
| IUPAC Name | 5-methoxy-2-pyrazol-1-ylbenzaldehyde |
| Synonyms | Benzaldehyde, 5-methoxy-2-(1H-pyrazol-1-yl)-, 5-methoxy-2-(pyrazol-1-yl)benzaldehyde |
| Registry Identifiers | SCHEMBL415805, DTXSID30650850 |
| Wikidata | Q82563907 |
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Physical State | Solid |
| InChI | InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 |
| InChIKey | WBOASTROTLWICF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N2C=CC=N2)C=O |
| Canonical SMILES | COC1=CC(=C(C=C1)N2C=CC=N2)C=O |
Structural Features and Reactivity
The molecular structure of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde contains several reactive functional groups that contribute to its chemical behavior and potential applications in synthesis.
Key Structural Elements
The compound contains three primary structural features that define its reactivity profile:
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A benzaldehyde core with an aldehyde group (-CHO) that serves as an electrophilic center
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A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms) at the 2-position of the benzene ring
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A methoxy group (-OCH3) at the 5-position of the benzene ring
This combination of functional groups creates a molecule with multiple reactive sites and unique electronic properties .
Reactivity Profile
The aldehyde group is highly reactive toward nucleophiles, making this compound valuable for condensation reactions, reductions, and oxidations. The pyrazole nitrogen can participate in coordination chemistry with metals, while the methoxy group contributes electron density to the aromatic system, potentially influencing reactivity patterns and solubility .
Applications in Research and Development
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde has significant applications in various research domains, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of biologically active molecules. Related compounds in this class have been utilized in the development of phosphodiesterase (PDE) inhibitors, which have potential applications in treating cognitive dysfunction in neuropsychiatric and neurodegenerative disorders .
For instance, the research on pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors utilized related benzaldehyde derivatives as key building blocks. These compounds contributed to the development of molecules with improved pharmacological profiles, including enhanced brain penetration and reduced susceptibility to P-glycoprotein efflux .
Chemical Library Components
As a structurally diverse building block, 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is valuable for constructing chemical libraries in medicinal chemistry and drug discovery programs. Its multiple functional groups allow for various modifications and derivatizations, expanding the chemical space available for screening against biological targets.
| Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Sealed storage |
| Conditions | Away from moisture |
| Stock Solution Storage | At -80°C (use within 6 months); at -20°C (use within 1 month) |
Solution Preparation Guidelines
For research applications requiring solutions of this compound, the following guidelines should be considered:
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Select appropriate solvents based on the compound's solubility
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Prepare separate packages to avoid degradation from repeated freezing and thawing
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For increased solubility, heat to 37°C and use ultrasonic bath agitation
Related Compounds and Structural Analogs
Several structural analogs of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde have been reported in the literature, with varying substituents on the benzene ring and modifications to the heterocyclic component.
Key Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | 956723-07-2 | C11H10N2O | 186.21 |
| 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | 1015845-84-7 | C10H7FN2O | 190.17 |
| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | 1015845-89-2 | C11H10N2O | 186.21 |
These analogs provide valuable structure-activity relationship data when used in medicinal chemistry programs, allowing researchers to explore how subtle structural modifications affect biological activity and physicochemical properties .
Research Applications and Future Directions
Current research involving 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde and related compounds suggests several promising avenues for future investigation.
Synthetic Methodology Development
The compound's reactive functional groups provide opportunities for developing novel synthetic methodologies. Future research might explore selective transformations of the aldehyde group in the presence of the pyrazole and methoxy functionalities, or investigate transition metal-catalyzed cross-coupling reactions at various positions of the molecule .
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